- 3-[4-(1-Aryl-1-hydroxyethyl)phenyl]imidazo[1,5-a]pyrazines as Btk inhibitors and their preparation, World Intellectual Property Organization, , ,
Cas no 933671-86-4 (4-Bromo-3-ethoxybenzoic acid)

4-Bromo-3-ethoxybenzoic acid structure
Produktname:4-Bromo-3-ethoxybenzoic acid
CAS-Nr.:933671-86-4
MF:C9H9BrO3
MW:245.069962263107
MDL:MFCD09753722
CID:2118538
PubChem ID:19754872
4-Bromo-3-ethoxybenzoic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4-bromo-3-ethoxyBenzoic acid
- 4-Bromo-3-ethoxy-benzoic acid
- KTBJPOSCZHJGRM-UHFFFAOYSA-N
- Benzoic acid, 4-bromo-3-ethoxy-
- AS03245
- 4-Bromo-3-ethoxybenzoic acid (ACI)
- DA-39883
- MFCD09753722
- SCHEMBL1932820
- CS-0190775
- D85821
- A1-04090
- WS-02278
- 933671-86-4
- 4-Bromo-3-ethoxybenzoic acid
-
- MDL: MFCD09753722
- Inchi: 1S/C9H9BrO3/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5H,2H2,1H3,(H,11,12)
- InChI-Schlüssel: KTBJPOSCZHJGRM-UHFFFAOYSA-N
- Lächelt: BrC1=CC=C(C(=O)O)C=C1OCC
Berechnete Eigenschaften
- Genaue Masse: 243.97351g/mol
- Monoisotopenmasse: 243.97351g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 3
- Komplexität: 184
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topologische Polaroberfläche: 46.5
4-Bromo-3-ethoxybenzoic acid Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B942413-100mg |
4-Bromo-3-ethoxybenzoic acid |
933671-86-4 | ≥95% | 100mg |
¥702.00 | 2022-09-29 | |
eNovation Chemicals LLC | Y1264017-100mg |
4-BROMO-3-ETHOXYBENZOIC ACID |
933671-86-4 | 98% | 100mg |
$160 | 2024-06-05 | |
1PlusChem | 1P01JX3F-5g |
4-BROMO-3-ETHOXYBENZOIC ACID |
933671-86-4 | 98% | 5g |
$1345.00 | 2024-04-20 | |
Aaron | AR01JXBR-250mg |
4-Bromo-3-ethoxybenzoic acid |
933671-86-4 | 98% | 250mg |
$183.00 | 2025-02-11 | |
A2B Chem LLC | BA08171-5g |
4-Bromo-3-ethoxybenzoic acid |
933671-86-4 | 97% | 5g |
$1409.00 | 2024-07-18 | |
eNovation Chemicals LLC | Y1264017-100mg |
4-BROMO-3-ETHOXYBENZOIC ACID |
933671-86-4 | 98% | 100mg |
$155 | 2025-02-25 | |
eNovation Chemicals LLC | Y1264017-250mg |
4-BROMO-3-ETHOXYBENZOIC ACID |
933671-86-4 | 98% | 250mg |
$270 | 2024-06-05 | |
eNovation Chemicals LLC | Y1264017-5g |
4-BROMO-3-ETHOXYBENZOIC ACID |
933671-86-4 | 98% | 5g |
$1550 | 2024-06-05 | |
Aaron | AR01JXBR-2g |
4-BROMO-3-ETHOXYBENZOIC ACID |
933671-86-4 | 98% | 2g |
$865.00 | 2023-12-14 | |
1PlusChem | 1P01JX3F-100mg |
4-BROMO-3-ETHOXYBENZOIC ACID |
933671-86-4 | 98% | 100mg |
$110.00 | 2024-04-20 |
4-Bromo-3-ethoxybenzoic acid Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 3 h, 12 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt
Referenz
- Preparation of substituted triazolopyridines and antitumor agents, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
Referenz
- Preparation of N-oxide pyrazolopyridines and related heterocycles as inhibitors of NLRP3 inflammasome, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 2 h, 45 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6
Referenz
- Imidazo[1,5-a]pyrazin-3-ylbenzamides as Btk inhibitors and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 10 h, 20 °C
Referenz
- Preparation of substituted N-(2-hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-3-yl)ethyl) amides for treating MTAP-deficient and/or MTA-accumulating diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 2 h, 45 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6
Referenz
- Imidazo[1,5-a]pyrazines as Btk inhibitors and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 2 h, 45 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6
Referenz
- BTK inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Water ; 2 h, 45 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6
Referenz
- Benzamide imidazopyrazine BTK inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 1 h, rt
Referenz
- Preparation of substituted triazolopyridines as Mps-1 kinase inhibitors for treating hyperproliferative disorders, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Referenz
- Preparation of triazolopyridine derivatives for use as Mps-1 or TTK inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran ; 2 h, 45 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6
Referenz
- Preparation of aminoimidazopyrazine carboxamide derivatives as Bruton's Tyrosine Kinase inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 3 h, 12 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Referenz
- Tertiary alcohol imidazopyrazine btk inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 2 h, 45 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6
Referenz
- Preparation of bicyclic heterocycles as Btk inhibitors for therapy, United States, , ,
4-Bromo-3-ethoxybenzoic acid Raw materials
4-Bromo-3-ethoxybenzoic acid Preparation Products
4-Bromo-3-ethoxybenzoic acid Verwandte Literatur
-
Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
933671-86-4 (4-Bromo-3-ethoxybenzoic acid) Verwandte Produkte
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
Empfohlene Lieferanten
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Mitglied
CN Lieferant
Reagenz

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz

PRIBOLAB PTE.LTD
Gold Mitglied
CN Lieferant
Reagenz

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz
